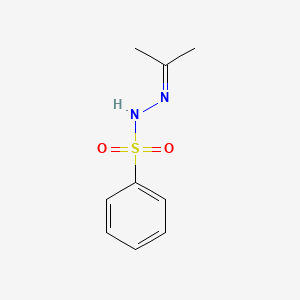

N'-(propan-2-ylidene)benzenesulfonohydrazide

Description

N'-(Propan-2-ylidene)benzenesulfonohydrazide is a sulfonohydrazide derivative synthesized via condensation reactions between benzenesulfonohydrazide and aldehydes. Its structure features a sulfonohydrazide backbone with an isopropylidene (propan-2-ylidene) substituent. The compound is typically prepared under sonochemical conditions, where sonication parameters (intensity, duration, temperature) significantly influence crystallization outcomes. For example, sonication at 30°C for 10 minutes with 10 cycles yielded crystals of 0.2 µm size . Analytical confirmation relies on NMR, FTIR, and PXRD, with crystal structures validated against databases like the Cambridge Crystallographic Data Center . Applications include pharmaceutical intermediates and chemical sensors, such as arsenic(III) detection, leveraging its selective binding properties .

Properties

IUPAC Name |

N-(propan-2-ylideneamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-8(2)10-11-14(12,13)9-6-4-3-5-7-9/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPAYODQDXWYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942705 | |

| Record name | N'-(Propan-2-ylidene)benzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-11-0 | |

| Record name | NSC132012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC237637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(Propan-2-ylidene)benzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZENESULFONIC ISOPROPYLIDENEHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N’-(propan-2-ylidene)benzenesulfonohydrazide can be synthesized through the reaction of p-toluenesulfonyl hydrazide with acetone under basic conditions . The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

N’-(propan-2-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-(propan-2-ylidene)benzenesulfonohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: It is used as a dehydrating agent and as a stabilizer in the production of polymers and plastics

Mechanism of Action

The mechanism of action of N’-(propan-2-ylidene)benzenesulfonohydrazide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 2: Crystallization Parameters and Outcomes

- Sonication Impact : Higher intensity (30%) reduces crystal size via enhanced nucleation, but excessive intensity (50%) causes redissolution due to localized heating .

- Hydrogen Bonding: The propan-2-ylidene derivative lacks strong hydrogen-bond donors, unlike the 4-chloro and nitro analogs, which form N–H⋯O and O–H⋯O networks, improving thermal stability .

Research Findings and Implications

Synthetic Flexibility : Substituents on the benzylidene ring dictate reaction pathways and yields. Electron-deficient aldehydes (e.g., nitrobenzaldehyde) react faster but require stringent purification .

Crystal Engineering: Sonocrystallization offers a scalable method for nano-sized crystals, critical for drug formulation, while traditional methods favor bulkier, hydrogen-bonded structures .

Functional Versatility : The propan-2-ylidene derivative’s application in sensors highlights its niche in environmental chemistry, whereas halogenated analogs dominate pharmaceutical research .

Biological Activity

N'-(propan-2-ylidene)benzenesulfonohydrazide, also known as 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, is an organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant data and case studies.

Chemical Structure and Properties

The compound has the chemical formula and features a nitro group, which is known to influence its biological activity. The presence of the sulfonyl hydrazine moiety may also contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various synthesized compounds, it was found effective against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit cancer cell proliferation in several types of cancer, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

A recent study demonstrated the effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values calculated at different concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The biological activity of this compound can be attributed to its ability to generate reactive intermediates through redox reactions involving the nitro group. These intermediates can interact with cellular macromolecules, leading to oxidative stress and subsequent cell death in pathogens and cancer cells alike.

Case Studies

- Antimicrobial Efficacy : A comparative study involving various hydrazone derivatives highlighted that this compound showed superior activity against resistant strains of bacteria compared to other tested compounds. This suggests its potential utility in treating infections caused by antibiotic-resistant bacteria.

- Cancer Cell Studies : In vitro studies on colon cancer cells showed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. This indicates that the compound may serve as a lead for developing novel anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.